((2S,3S)-2-Methylpiperidin-3-yl)methanol
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Overview
Description
((2S,3S)-2-Methylpiperidin-3-yl)methanol is a chiral compound with a piperidine ring structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both a hydroxyl group and a methyl group on the piperidine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-Methylpiperidin-3-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Another approach involves the use of Grignard reagents. For example, the reaction of butylmagnesium bromide with appropriate precursors can yield the desired compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
((2S,3S)-2-Methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
((2S,3S)-2-Methylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of ((2S,3S)-2-Methylpiperidin-3-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share a similar chiral center and are used in the synthesis of biologically active molecules.
(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol: This compound has a similar structure and is used in organic synthesis.
Uniqueness
((2S,3S)-2-Methylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate for the synthesis of a wide range of complex molecules. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2S,3S)-2-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
DAAYDZZFCLQTFA-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)CO |
Canonical SMILES |
CC1C(CCCN1)CO |
Origin of Product |
United States |
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